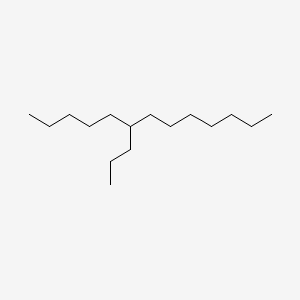
6-Propyltridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Propyltridecane is an organic compound with the molecular formula C16H34 and a molecular weight of 226.4412 g/mol . It is a member of the alkane family, characterized by a long carbon chain with a propyl group attached to the sixth carbon atom. This compound is also known by its IUPAC name, Tridecane, 6-propyl- .
Méthodes De Préparation
The synthesis of 6-Propyltridecane can be achieved through various organic synthesis routes. One common method involves the alkylation of tridecane with a propyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under anhydrous conditions to prevent side reactions .
Industrial production methods may involve catalytic hydrogenation of longer-chain alkenes or alkynes, followed by fractional distillation to isolate the desired compound .
Analyse Des Réactions Chimiques
6-Propyltridecane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes:
Applications De Recherche Scientifique
6-Propyltridecane has several applications in scientific research and industry:
Chemistry: It is used as a reference compound in gas chromatography for the analysis of complex mixtures.
Biology: Studies have explored its role as a pheromone or signaling molecule in certain insect species.
Industry: It is utilized as a solvent and in the formulation of lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 6-Propyltridecane varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, altering cellular processes. For instance, as a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses . In antimicrobial applications, it may disrupt microbial cell membranes, leading to cell lysis .
Comparaison Avec Des Composés Similaires
6-Propyltridecane can be compared to other alkanes with similar structures, such as:
Tridecane: Lacks the propyl group, making it less branched and potentially less reactive in certain chemical reactions.
Hexadecane: Has a longer carbon chain, which may affect its physical properties like boiling point and viscosity.
2-Methyltridecane: Another branched alkane, but with the methyl group attached to the second carbon, leading to different reactivity and applications.
Each of these compounds has unique properties and applications, highlighting the importance of structural variations in determining chemical behavior and utility .
Propriétés
Numéro CAS |
55045-10-8 |
|---|---|
Formule moléculaire |
C16H34 |
Poids moléculaire |
226.44 g/mol |
Nom IUPAC |
6-propyltridecane |
InChI |
InChI=1S/C16H34/c1-4-7-9-10-12-15-16(13-6-3)14-11-8-5-2/h16H,4-15H2,1-3H3 |
Clé InChI |
HMKBVDFFYNUAKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CCC)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















